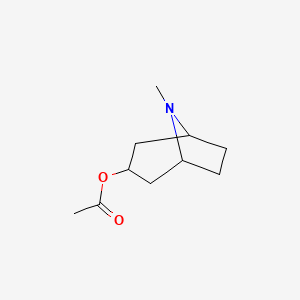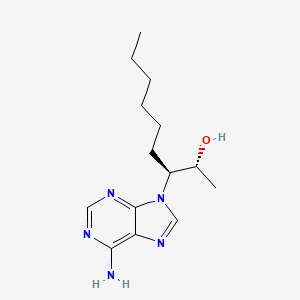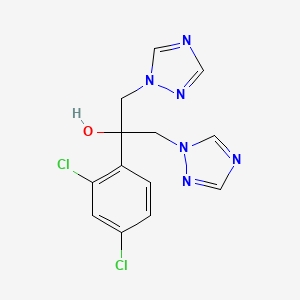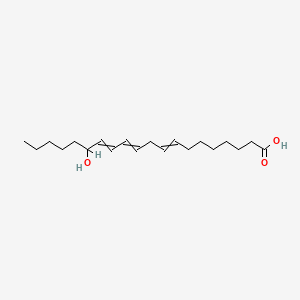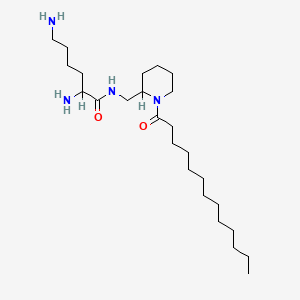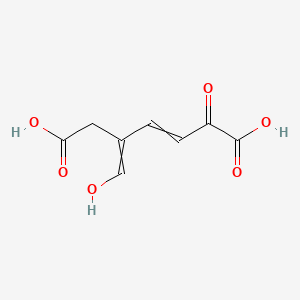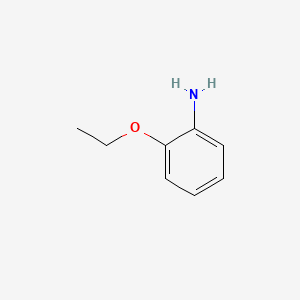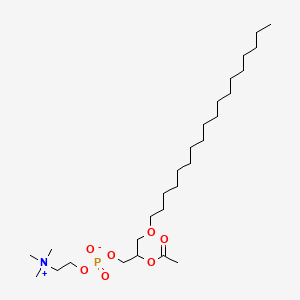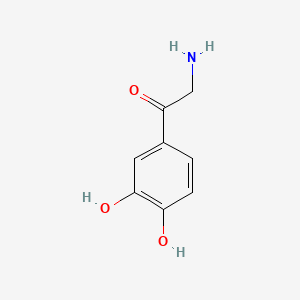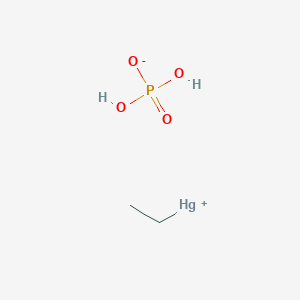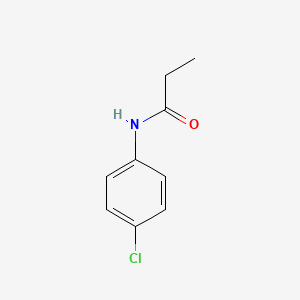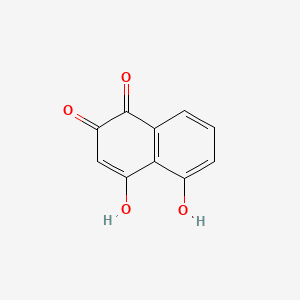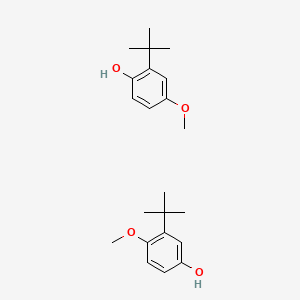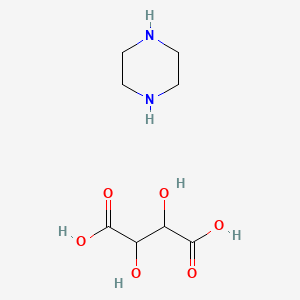
Piperate Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperate Tartrate is a compound that combines piperic acid and tartaric acid Piperic acid is derived from piperine, the alkaloid responsible for the pungency of black pepper, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperate Tartrate can be synthesized through the esterification of piperic acid with tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Piperate Tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperonal and other oxidation products.
Reduction: Reduction of this compound can yield dihydropiperic acid and tetrahydropiperic acid.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium amalgam are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Piperonal and piperonylic acid.
Reduction: Dihydropiperic acid and tetrahydropiperic acid.
Substitution: Various substituted piperate derivatives.
Scientific Research Applications
Piperate Tartrate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fragrances, perfumes, and flavorants.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of UV protection agents and other cosmetic products.
Mechanism of Action
The mechanism of action of Piperate Tartrate involves its interaction with various molecular targets and pathways. This compound can inhibit certain enzymes, such as cytochrome P450 enzymes, which play a role in drug metabolism. It can also modulate signaling pathways involved in inflammation and oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperic Acid: An intermediate in the synthesis of Piperate Tartrate, known for its use in producing fragrances and flavorants.
Piperine: The parent compound of piperic acid, responsible for the pungency of black pepper.
Tartaric Acid: A naturally occurring acid used in various industrial applications, including food and beverage production.
Uniqueness
This compound is unique due to its combined properties of piperic acid and tartaric acid. This combination allows it to exhibit a wide range of biological and chemical activities, making it a versatile compound for various applications.
Properties
CAS No. |
133-36-8 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
VNFVKWMKVDOSKT-LREBCSMRSA-N |
SMILES |
C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1CNCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
133-36-8 |
Synonyms |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



